1-Azabicyclo[3.2.1]octan-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-2-6(7)4-9/h6-7H,1-5,8H2 |
InChI Key |
GCLSIYRDLHMSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CC2N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 Azabicyclo 3.2.1 Octan 6 Amine
Nucleophilic Reactivity of the Azabicyclic Nitrogen
The nitrogen atom within the 1-azabicyclo[3.2.1]octane framework exhibits notable nucleophilic character, participating in a variety of chemical transformations. This reactivity is fundamental to the construction of more complex molecular architectures.
One of the primary reactions involving the azabicyclic nitrogen is N-alkylation. For instance, treatment with various alkyl halides allows for the introduction of a wide range of substituents at the nitrogen atom. This process is crucial for modifying the steric and electronic properties of the molecule, thereby influencing its biological activity. Similarly, N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides, leading to the formation of amides. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.
The nucleophilicity of the azabicyclic nitrogen also enables its participation in ring-forming reactions. For example, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of new heterocyclic rings fused to the azabicyclic core. rsc.org This strategy has been employed in the synthesis of complex natural products and their analogues. rsc.org
The table below summarizes key reactions highlighting the nucleophilic reactivity of the azabicyclic nitrogen.
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl Halides | N-Alkyl-1-azabicyclo[3.2.1]octan-6-amine | google.com |
| N-Acylation | Acyl Chlorides/Anhydrides | N-Acyl-1-azabicyclo[3.2.1]octan-6-amine | rsc.org |
| Intramolecular Cyclization | Substituted Derivatives | Fused Heterocyclic Systems | rsc.org |
Reactions Involving the C6 Amino Group
The amino group at the C6 position of the 1-azabicyclo[3.2.1]octane skeleton is a key functional handle for a variety of chemical modifications. Its reactivity allows for the introduction of diverse functionalities, making it a valuable synthon in drug discovery and organic synthesis.
A common transformation of the C6 amino group is its conversion into amides through reaction with carboxylic acids or their derivatives. This reaction is often facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov The resulting amides can exhibit a range of biological activities and serve as intermediates for further synthetic manipulations. For example, aryl amides derived from this scaffold have been investigated for their potential as α7 nicotinic acetylcholine (B1216132) receptor agonists. researchgate.net
Another important reaction is the formation of sulfonamides by reacting the C6 amino group with sulfonyl chlorides. nih.gov This transformation is significant in medicinal chemistry, as the sulfonamide moiety is a common feature in many therapeutic agents. Furthermore, the C6 amino group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, respectively. This reaction expands the structural diversity of derivatives that can be accessed from this scaffold.
The table below provides an overview of representative reactions involving the C6 amino group.
| Reaction Type | Reagents | Product Type | Reference |
| Amide Formation | Carboxylic Acids, HBTU | N-(1-Azabicyclo[3.2.1]octan-6-yl)amides | nih.gov |
| Sulfonamide Formation | Sulfonyl Chlorides | N-(1-Azabicyclo[3.2.1]octan-6-yl)sulfonamides | nih.gov |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Alkyl/Aryl-1-azabicyclo[3.2.1]octan-6-amines | rsc.org |
Ring System Rearrangements and Skeletal Modifications
The 1-azabicyclo[3.2.1]octane skeleton can undergo various rearrangements and modifications, leading to the formation of different bicyclic and tricyclic systems. These transformations are often driven by the inherent ring strain of the bicyclic system or can be induced by specific reagents and conditions.
One notable rearrangement is the semipinacol rearrangement of β-lactams fused to the azabicyclic framework. worktribe.com This reaction proceeds via N-acyl group migration and results in the formation of keto-bridged bicyclic amides. worktribe.com Such rearrangements provide access to complex and functionally rich molecular architectures that would be challenging to synthesize through other means.
Radical-mediated reactions have also been employed to induce skeletal modifications. For instance, aminyl radicals generated from azido (B1232118) precursors can undergo ring expansion, leading to the formation of larger heterocyclic systems. us.es The regioselectivity of these rearrangements is often influenced by the substitution pattern and the conformational constraints of the bicyclic skeleton. us.es
Furthermore, intramolecular cyclization reactions of appropriately functionalized 1-azabicyclo[3.2.1]octane derivatives can lead to the formation of annulated tricyclic structures. For example, intramolecular Friedel–Crafts reactions of tetrahydropyridine (B1245486) precursors can yield azatricyclic compounds. researchgate.net
The following table summarizes key ring system rearrangements and skeletal modifications.
| Reaction Type | Key Features | Product Type | Reference |
| Semipinacol Rearrangement | N-Acyl group migration in fused β-lactams | Keto-bridged bicyclic amides | worktribe.com |
| Radical-Mediated Ring Expansion | Aminyl radical intermediates | Expanded heterocyclic systems | us.es |
| Intramolecular Friedel-Crafts Reaction | Carbocationic cyclization of tetrahydropyridine precursors | Azatricyclic compounds | researchgate.net |
Hydrogenation and Saturation Studies
Hydrogenation is a fundamental transformation in organic synthesis, and in the context of 1-azabicyclo[3.2.1]octane derivatives, it is primarily used to reduce unsaturation within the bicyclic framework or in appended functional groups. The stereochemical outcome of these reactions is often influenced by the catalyst and the steric environment of the substrate.
Catalytic hydrogenation is a common method for the reduction of double bonds within the azabicyclic system. For instance, the hydrogenation of α,β-unsaturated esters can lead to the formation of saturated diesters with a specific diastereomeric ratio. nih.gov The choice of catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), can influence the stereoselectivity of the reduction. pwr.edu.plresearchgate.net
Hydrogenation is also employed in deprotection strategies. For example, N-benzyl protecting groups can be removed by catalytic hydrogenation, yielding the corresponding secondary amine. nih.gov This method is widely used in the synthesis of complex molecules due to its mild and efficient nature. Furthermore, the reduction of other functional groups, such as azides, to amines can be achieved through hydrogenation, often in the presence of a catalyst like Pd/C. pwr.edu.pl
The table below outlines various hydrogenation and saturation studies involving 1-azabicyclo[3.2.1]octane derivatives.
| Reaction Type | Substrate | Catalyst | Product | Reference |
| Double Bond Reduction | α,β-Unsaturated Ester | - | Saturated Diester | nih.gov |
| Deprotection | N-Benzyl Derivative | Pd/C | Secondary Amine | nih.gov |
| Azide Reduction | Azide Derivative | Pd/C | Primary Amine | pwr.edu.pl |
Computational Chemistry and Conformational Analysis of 1 Azabicyclo 3.2.1 Octan 6 Amine
Density Functional Theory (DFT) Investigations of Conformational Stability
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. For azabicyclic systems, DFT calculations are crucial for determining the relative stability of different conformations. Studies on related azabicyclo[3.2.1]octane scaffolds, such as 3-azabicyclo[3.2.1]octane-6-amine, have utilized DFT to compare the stability of the primary conformations: the chair-like and boat-like forms of the six-membered piperidine (B6355638) ring. montclair.edu
Molecular Dynamics Simulations and Conformational Flexibility
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. mdpi.com For complex molecules intended for biological applications, MD simulations can confirm the stability of the compound when interacting with a biological target, such as a protein receptor. mdpi.comresearchgate.net
Analysis of Bond Angles and Geometrical Parameters
The rigid nature of the 1-azabicyclo[3.2.1]octane scaffold is defined by its specific bond lengths and angles. Computational analysis allows for the precise determination of these geometrical parameters. In silico studies on analogous [3.2.1] scaffolds have shown that the bond lengths and angles can closely mimic those of low-energy conformers of flexible diamines, which is a key aspect of their utility as peptidomimetics. montclair.edu
The crystal structure analysis of related tropane (B1204802) derivatives, which share the 8-azabicyclo[3.2.1]octane core, reveals that the piperidine ring typically adopts a chair conformation while the pyrrolidine (B122466) ring is in an envelope conformation. uky.edu DFT calculations provide theoretical values for these parameters that are often in good agreement with experimental data from X-ray crystallography. academie-sciences.fr
Below is a table of representative, calculated geometrical parameters for a related 3-azabicyclo[3.2.1]octane diamine scaffold, which provides insight into the expected geometry for the 1-azabicyclo[3.2.1]octane system. montclair.edu
| Parameter | Value (Chair Conformation) | Value (Boat Conformation) |
|---|---|---|
| C-N-C Bond Angle (°) | ~112° | ~110° |
| Dihedral Angle (N-C-C-N) (°) | ~55° | ~-5° |
In Silico Modeling for Structural Resemblance and Distortion Analysis
A significant application of in silico modeling for bicyclic scaffolds like 1-azabicyclo[3.2.1]octan-6-amine is to assess their structural similarity to flexible, biologically relevant molecules. montclair.edu Conformational restriction is a widely used strategy in medicinal chemistry to design ligands with improved affinity and selectivity for their biological targets. montclair.edu
Computational studies have successfully overlaid the optimized structures of azabicyclo[3.2.1]octane diamines onto low-energy conformations of the more flexible 1,3-diaminopropane. montclair.edu This type of analysis demonstrates how the rigid scaffold can effectively mimic a specific bioactive conformation of a flexible chain. The degree of distortion of the diamine unit within the bicyclic scaffold can be quantified by comparing bond lengths and angles to the ideal geometry of the flexible template. montclair.edu The key finding from these studies is that scaffolds like the azabicyclo[3.2.1]octane system can overlay with low-energy conformers of their flexible counterparts with minimal distortion, highlighting their value in ligand design. montclair.edu
Structure Activity Relationship Sar Investigations of 1 Azabicyclo 3.2.1 Octan 6 Amine Derivatives
Influence of Substituent Patterns on Molecular Interactions
The nature and position of substituents on the 1-azabicyclo[3.2.1]octane ring system and its appended functionalities play a critical role in determining the molecular interactions with biological targets. Research has shown that even minor changes can lead to significant shifts in potency and selectivity.
For instance, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides designed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the substitution pattern on the pyrazole ring was found to be crucial for activity. nih.gov While a 3,5-dimethylpyrazole (B48361) group showed initial activity, removing one or both methyl groups led to a complete loss of inhibition, highlighting the importance of these substituents for productive interaction within the enzyme's binding pocket. nih.gov Further exploration revealed that extending the alkyl chain at the 5-position of the pyrazole was generally well-tolerated, with an n-propyl group providing a threefold increase in potency compared to the original dimethyl analog. nih.gov
In the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, modifications to the azabicyclic core and the aromatic portion of the molecule have been systematically studied. For example, replacing the methylpyrrolidine ring of nicotine (B1678760) with an azabicyclo[2.2.2]octane moiety, and then further modifying the size of this bicyclic system to [3.2.1], [3.2.2], or other variations, has been a strategy to probe the spatial requirements of the nAChR binding site. nih.gov Additionally, the introduction of bulky or halogen groups at the 5' position of a pyridine (B92270) ring attached to the azabicyclic scaffold has been shown to modulate selectivity for different nAChR subtypes. nih.gov
The following table summarizes the structure-activity relationships of pyrazole-substituted NAAA inhibitors based on the 1-azabicyclo[3.2.1]octane core:
| Compound | R1 | R2 | IC50 (µM) for h-NAAA |
| 1 | CH3 | CH3 | 1.09 |
| 2 | H | CH3 | >50 |
| 3 | H | H | >50 |
| 8 | Ethyl | CH3 | 0.62 |
| 9 | n-Propyl | CH3 | 0.33 |
| 10 | n-Butyl | CH3 | 0.91 |
| 11 | iso-Propyl | CH3 | 0.64 |
| 12 | tert-Butyl | CH3 | 0.78 |
| Data sourced from a study on NAAA inhibitors. nih.gov |
Conformational Restriction and Ligand Design Principles
Conformational restriction is a fundamental principle in medicinal chemistry aimed at reducing the entropic penalty upon binding to a receptor, thereby enhancing potency and selectivity. researchgate.net The rigid 1-azabicyclo[3.2.1]octane framework serves as an excellent example of this principle in action. By constraining the flexible side chains of a ligand into a more defined orientation, it is possible to favor the bioactive conformation that fits optimally into the target's binding site. montclair.eduresearchgate.net
The synthesis and computational analysis of various azabicyclic diamines, including those based on the [3.2.1] and [3.2.2] templates, have demonstrated their value in mimicking low-energy conformations of more flexible diamines like 1,3-diaminopropane. montclair.edu This structural pre-organization can lead to improved affinity and selectivity for specific receptors. For example, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for NAAA inhibition, resulting in a submicromolar inhibitor from a less potent parent compound. nih.gov
The benefits of conformational restriction include:
Increased Potency: By pre-paying the entropic cost of binding, conformationally restricted ligands can exhibit higher affinity for their targets. researchgate.net
Enhanced Selectivity: A rigid structure is less likely to adopt conformations that allow it to bind to off-target receptors. researchgate.net
Pharmacophore Identification: The defined geometry of these molecules helps in understanding the precise spatial arrangement of functional groups required for biological activity. researchgate.net
Metabolic Stabilization: A more rigid structure can be less susceptible to metabolic degradation. researchgate.net
However, it is important to note that any structural change can alter multiple properties, and the introduction of rigidity may not always lead to a positive outcome. researchgate.net
Stereochemical Impact on Recognition and Binding Efficacy
Stereochemistry is a critical determinant of biological activity, as biomolecules are chiral and often exhibit a high degree of stereoselectivity in their interactions. For derivatives of 1-azabicyclo[3.2.1]octan-6-amine, the spatial arrangement of substituents can have a profound impact on binding affinity and efficacy.
A striking example of this is seen in the development of NAAA inhibitors. A sulfonamide analog with an endo-isomer configuration at the pseudoasymmetric carbon in position 3 of the azabicyclo[3.2.1]octane scaffold showed submicromolar activity. In stark contrast, the corresponding exo-diastereoisomer was completely devoid of any activity towards human NAAA. nih.gov This highlights the precise geometric requirements for effective binding. This stereochemical preference was further confirmed with another pair of isomers, where the exo-configured compound showed only modest micromolar efficacy. nih.govacs.org
Similarly, in the context of ligands for the dopamine (B1211576) transporter (DAT), the rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton imparted modest stereoselective binding and uptake inhibition. researchgate.net The synthesis of enantiomerically pure versions of these scaffolds is therefore crucial for developing selective and potent therapeutic agents. montclair.edu
The following table illustrates the impact of stereochemistry on the inhibitory activity of azabicyclo[3.2.1]octane derivatives against human NAAA:
| Compound | Stereochemistry at Position 3 | IC50 (µM) for h-NAAA |
| 20 | endo | 0.23 |
| 21 | exo | >50 |
| 34 (para-methyl phenoxy sulfonamide) | exo | 8.71 |
| Data sourced from a study on NAAA inhibitors. nih.govacs.org |
Modulation of Physicochemical Properties for Research Tool Development
The development of potent and selective ligands often requires the fine-tuning of their physicochemical properties to ensure they are suitable for use as research tools. This includes optimizing properties such as solubility, lipophilicity, and metabolic stability.
In the development of NAAA inhibitors based on the 1-azabicyclo[3.2.1]octane scaffold, a lead compound was identified that, while potent, had suboptimal drug-like properties. nih.gov To address this, structural modifications were undertaken to improve its physicochemical profile while maintaining high inhibitory activity. This led to the identification of a new compound, ARN19689, which incorporated an ethoxymethyl side chain on the pyrazine (B50134) ring. acs.org This modification successfully reduced lipophilicity while sustaining potent activity, resulting in a compound with a superior pharmacological and pharmacokinetic profile, making it a valuable tool for investigating inflammatory conditions. nih.govacs.org
The ability to modulate these properties is crucial for creating research tools that can be used in a variety of experimental settings, from in vitro assays to in vivo studies. nih.gov
Advanced Research Applications of 1 Azabicyclo 3.2.1 Octan 6 Amine in Chemical Biology and Catalysis
Application as Scaffolds in Medicinal Chemistry Research
The 1-azabicyclo[3.2.1]octane framework serves as a versatile template for the development of novel therapeutic agents. Its inherent structural rigidity reduces the conformational flexibility of the resulting molecules, which can lead to enhanced binding affinity and selectivity for specific biological targets. This characteristic is particularly advantageous in drug design, where precise interaction with a receptor or enzyme is crucial for efficacy and minimizing off-target effects.
Development of Enzyme Inhibitors (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA))
Derivatives of 1-azabicyclo[3.2.1]octane have been successfully developed as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govacs.org By inhibiting NAAA, the levels of endogenous PEA are increased, prolonging its beneficial effects. nih.govacs.org
A notable example is the development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. nih.govacs.org Through structure-activity relationship (SAR) studies, researchers have optimized these compounds to achieve significant inhibitory potency against NAAA. For instance, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a nearly five-fold increase in potency. acs.org Further modifications, such as the introduction of an endo-ethoxymethyl-pyrazinyloxy group, led to the discovery of compound 50 (ARN19689) , which inhibits human NAAA with a low nanomolar IC₅₀ value of 0.042 μM. nih.govacs.org This compound demonstrated a non-covalent mechanism of action and a favorable drug-like profile, highlighting its potential as a pharmacological tool for studying inflammatory conditions. nih.govacs.org
The development of these inhibitors showcases the utility of the 1-azabicyclo[3.2.1]octane scaffold in creating potent and selective enzyme inhibitors. The rigid framework allows for the precise positioning of substituents to interact optimally with the enzyme's active site.
Table 1: Potency of 1-Azabicyclo[3.2.1]octane-based NAAA Inhibitors
| Compound | Modification | h-NAAA IC₅₀ (μM) |
|---|---|---|
| Hit 1 | Initial piperidine-based compound | 1.09 nih.gov |
| Sulfonamide analogue 20 | Azabicyclo[3.2.1]octane core | 0.23 acs.org |
| Compound 39 | Optimized lead compound | 0.023 acs.org |
| Compound 50 (ARN19689) | endo-Ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 nih.govacs.org |
Exploration of Receptor Ligands (e.g., GPCR, Muscarinic, NK1, Opioid, Dopamine (B1211576) Transporters)
The 1-azabicyclo[3.2.1]octane scaffold has been extensively utilized in the design of ligands for a variety of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. montclair.edu Its rigid structure helps to lock the molecule into a specific conformation, which is essential for selective binding to receptor subtypes.
Muscarinic Receptors: Derivatives of 1-azabicyclo[3.2.1]octane have shown significant activity as muscarinic receptor ligands. nih.govacs.orgtandfonline.com For example, (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) is a potent ligand with high affinity for central muscarinic receptors. nih.gov It acts as a partial agonist at M2 and M4 receptors and an antagonist at M1, M3, and M5 receptors. nih.gov Another study reported that replacing a methyl ester with a 3-methyl-1,2,4-oxadiazole ring in azabicyclic compounds produced potent and metabolically stable muscarinic agonists. researchgate.net
NK1 Receptors: The 1-azabicyclo[3.2.1]octane framework has been incorporated into antagonists for the neurokinin-1 (NK1) receptor, which is involved in pain and inflammation. nih.govnih.gov Structure-activity relationship studies of 8-azabicyclo[3.2.1]octane benzylamine (B48309) derivatives revealed that acidic substituents at the C6 position lead to high-affinity compounds for the human NK1 receptor. nih.gov
Opioid Receptors: Researchers have developed 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective kappa opioid receptor (KOR) antagonists. researchgate.net One such compound, AZ-MTAB, displayed an antagonistic activity of 20 nM for the KOR with significant selectivity over mu and delta opioid receptors. researchgate.net Additionally, other derivatives have been explored for their activity at the nociceptin/orphanin FQ opioid receptor (NOPR). nih.govmdpi.com
Dopamine Transporters (DAT): A series of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes have been synthesized and identified as novel inhibitors of the dopamine transporter (DAT). nih.gov The trans-amine series of these compounds were found to be the most potent, with one analogue displaying a potency (IC₅₀ = 452 nM) comparable to that of cocaine. nih.gov This highlights the potential of this scaffold in developing treatments for addiction and other neurological disorders. nih.gov
Design of Neuropharmacological Probes and Lead Compounds
The unique structural features of 1-azabicyclo[3.2.1]octane make it an excellent starting point for the design of neuropharmacological probes and lead compounds. researchgate.net Its ability to interact with a wide range of neuronal targets, including receptors and transporters, has been a key driver of its use in neuroscience research.
For instance, the development of potent and selective dopamine transporter (DAT) inhibitors based on the 6-azabicyclo[3.2.1]octane framework provides valuable tools for studying the role of dopamine in various brain functions and diseases. nih.gov The compound PTAC, a muscarinic receptor ligand, has shown unexpected antipsychotic-like activity, suggesting that muscarinic partial agonists based on this scaffold could be a new therapeutic approach for schizophrenia. nih.gov Furthermore, the brain-penetrable mTORC1/2 inhibitor PQR620, which incorporates a 3-oxa-8-azabicyclo[3.2.1]octane moiety, has shown promise in attenuating epileptic seizures in a mouse model of tuberous sclerosis complex, indicating its potential for treating neurological disorders. acs.orgnih.gov
Building Blocks for Complex Bioactive Molecules
The 1-azabicyclo[3.2.1]octane core is a valuable building block in the synthesis of more complex bioactive molecules. montclair.edu Its rigid bicyclic system can be strategically incorporated into larger structures to impart specific conformational constraints and improve biological activity. The synthesis of this scaffold and its derivatives has been achieved through various methods, including intramolecular cyclizations. researchgate.net
The versatility of the 1-azabicyclo[3.2.1]octane scaffold is demonstrated by its incorporation into a wide array of biologically active compounds, from enzyme inhibitors to receptor ligands. nih.govmontclair.edunih.govnih.govacs.org For example, the synthesis of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as DAT inhibitors involved replacing the tropane (B1204802) nucleus of cocaine with the 6-azabicyclo[3.2.1]octane framework, leading to a novel chemical scaffold in DAT inhibitor design. nih.gov This highlights how the scaffold can be used to create new chemical entities with distinct pharmacological profiles.
Investigation in Anti-inflammatory Research Models
The development of potent NAAA inhibitors based on the 1-azabicyclo[3.2.1]octane scaffold has significant implications for anti-inflammatory research. nih.govacs.org By preventing the breakdown of the endogenous anti-inflammatory lipid PEA, these inhibitors can enhance and prolong its beneficial effects at sites of inflammation. nih.govacs.org
The compound ARN19689, a pyrazole azabicyclo[3.2.1]octane sulfonamide, has emerged as a promising pharmacological tool for investigating inflammatory conditions due to its potent and selective inhibition of NAAA. nih.govacs.org The ability to modulate the endocannabinoid system through NAAA inhibition opens up new avenues for the development of novel anti-inflammatory therapies. Preliminary investigations also suggest that the 1-azabicyclo[3.2.1]octane scaffold itself may have the potential to modulate inflammatory pathways.
Studies in Anticancer Research (e.g., on tumor cell lines)
The 1-azabicyclo[3.2.1]octane scaffold has also found applications in anticancer research. Derivatives of this bicyclic amine have been investigated for their cytotoxic activity against various cancer cell lines.
One notable example is PQR620, a potent and selective mTORC1/2 inhibitor that incorporates a 3-oxa-8-azabicyclo[3.2.1]octane moiety. acs.orgnih.gov This compound effectively inhibited the growth of a panel of 66 cancer cell lines and demonstrated significant tumor growth inhibition in an ovarian carcinoma mouse xenograft model. acs.orgnih.gov The mTOR pathway is frequently overactivated in tumors, making it a key target for cancer therapy. acs.org
In other studies, polyamine and sulfonamide derivatives of 2-azabicyclo[3.2.1]octane were found to inhibit the proliferation of selected cancer cell lines. mdpi.com Furthermore, research has explored the cytotoxic properties of compounds bearing the 1-azabicyclo[3.2.1]octane core, with some molecules showing preferential toxicity towards malignant cells over normal cells. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Azabicyclo[3.2.1]octan-6-amine |
| Palmitoylethanolamide (PEA) |
| ARN19689 |
| (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) |
| AZ-MTAB |
| PQR620 |
Role in Peptidomimetics and Constrained Amino Acid Research
The rigid bicyclic structure of this compound and its derivatives renders them highly valuable as constrained amino acid surrogates in the field of peptidomimetics. The incorporation of such scaffolds is a widely used strategy to control the folding of peptide chains into specific, biologically relevant secondary structures. chim.it
The defined and rigid framework of the 1-azabicyclo[3.2.1]octane system, when integrated into a peptide sequence, imposes significant conformational restrictions. chim.it This structural rigidity is instrumental in directing the peptide to adopt specific secondary structures, such as the therapeutically important β-turns. chim.itwjarr.com The ability to create these turns is a key aspect of designing molecules that can mimic the function of natural peptides. wjarr.com The stereochemistry of the bicyclic amine dictates the spatial arrangement of the peptide chains attached to it, enabling the synthesis of peptides with predictable three-dimensional shapes. uni-regensburg.de This conformational constraint can lead to enhanced metabolic stability, better bioavailability, and improved receptor affinity and selectivity compared to their more flexible natural counterparts. wjarr.comd-nb.info The use of constrained amino acids, including bicyclic structures, has proven to be a successful tactic in designing peptidomimetics that can function as enzyme inhibitors. nih.gov
Utility as Ligands in Organometallic Catalysis
The nitrogen atoms within the 1-azabicyclo[3.2.1]octane scaffold of compounds like this compound provide excellent coordination sites for metal ions, making them useful as chiral ligands in organometallic catalysis. uni-regensburg.de The rigid and well-defined three-dimensional structure of the bicyclic system creates a specific steric environment around the metal center, which is crucial for inducing stereoselectivity in catalytic reactions. rsc.org These ligands have been explored in various asymmetric transformations. For instance, molybdenum complexes bearing related η³-pyranyl and η³-pyridinyl scaffolds have been used in [5+2] cycloadditions to create complex oxa- and azabicyclo[3.2.1]octene systems with high enantiopurity. nih.gov The chirality inherent in the ligand is transferred during the catalytic cycle, enabling the synthesis of enantiomerically enriched products. researchgate.net
Application in Organocatalysis and Asymmetric Reactions
Beyond their role as ligands for metals, derivatives of the azabicyclo[3.2.1]octane framework have shown promise as organocatalysts in their own right. uni-regensburg.de The chiral and rigid core of these molecules can effectively induce stereoselectivity in various reactions. rsc.org For example, catalysts based on the related 2-azabicyclo[3.2.1]octane scaffold have been evaluated in asymmetric aldol (B89426) reactions. rsc.orgresearchgate.net In these reactions, the amine can activate substrates through the formation of enamine or iminium ion intermediates. Although initial studies with some 2-azabicyclo[3.2.1]octane systems in aldol reactions did not yield outstanding enantiomeric excesses, they pioneered the use of this scaffold in organocatalysis. rsc.orgresearchgate.net Further research has explored derivatives like chiral thioureas and sulfonamides built on this framework. rsc.org Amide derivatives of 2-azabicyclo[3.2.1]octane have demonstrated good stereoselectivity in aldol reactions, yielding products with notable diastereomeric and enantiomeric excesses. mdpi.com
Potential as Precursors in Materials Science Research
The unique and rigid structure of this compound and its analogs suggests their potential as specialized building blocks in materials science. ontosight.ai The incorporation of such a defined bicyclic framework into polymers or other materials could confer specific properties, such as enhanced thermal stability or a predisposition for self-assembly into ordered structures. The amino group provides a reactive handle for polymerization processes or for grafting the molecule onto other surfaces or macromolecules. While a nascent field of study, the use of these constrained bicyclic amines as precursors holds potential for the development of new materials with precisely engineered characteristics. ontosight.ai
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like 1-Azabicyclo[3.2.1]octan-6-amine, obtaining a suitable crystal of one of its salts (e.g., hydrochloride or hydrobromide) would allow for its complete structural determination.
The analysis reveals the exact conformation of the bicyclic rings in the solid state and the relative and absolute configuration of all stereocenters. This technique has been extensively used to confirm the structures of various derivatives of the azabicyclo[3.2.1]octane skeleton, providing an unambiguous structural proof that supports or refutes assignments made by spectroscopic methods. tandfonline.comiucr.orgresearchgate.net
Representative Crystallographic Data for an Azabicyclo[3.2.1]octane Derivative Note: This table represents typical data obtained from an X-ray crystallographic study of a related bicyclic compound, as specific data for the title compound is not available. iucr.org
| Parameter | Representative Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | a = 5.96 Å, b = 10.59 Å, c = 10.71 Å |
| Key Bond Length (C-N) | ~1.47 Å |
| Key Bond Angle (C-N-C) | ~112° |
Chromatographic Purity Assessment in Research Materials
In any research context, establishing the purity of a compound is as critical as determining its structure. Chromatographic techniques are the primary methods used for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating components of a mixture. acs.org A sample of this compound would be analyzed to produce a chromatogram. The presence of a single, sharp peak would indicate high purity, while the appearance of additional peaks would signify impurities. By coupling the chromatograph to a detector like a mass spectrometer (LC-MS), each separated component can be identified.
Given the chiral nature of the molecule, chiral chromatography is essential. Chiral HPLC uses a stationary phase that is itself chiral, allowing for the separation of enantiomers. This is crucial for determining the enantiomeric excess (ee) or purity of a sample that is intended to be a single enantiomer. The separation of enantiomerically pure KOR agonists with a related 2-azabicyclo[3.2.1]octane scaffold has been successfully achieved using chiral HPLC. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies for Azabicyclo[3.2.1]octane Scaffolds
The synthesis of the azabicyclo[3.2.1]octane core and its derivatives remains an active area of research. While classical methods exist, the development of more efficient, stereoselective, and scalable synthetic routes is crucial for accelerating drug discovery efforts. Future strategies are expected to focus on:
Asymmetric Synthesis: Achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. Novel approaches are being explored to introduce chirality early in the synthetic sequence or through enantioselective cyclization reactions. This includes the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed asymmetric transformations. rsc.orgresearchgate.net
Diversity-Oriented Synthesis (DOS): To rapidly generate libraries of structurally diverse analogs for high-throughput screening, DOS strategies are being implemented. mdpi.com These approaches aim to create a wide range of molecular skeletons from a common starting material by employing various reaction pathways.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of azabicyclo[3.2.1]octane scaffolds could streamline production and facilitate the synthesis of previously inaccessible analogs.
Photochemical and Chemoenzymatic Methods: Innovative synthetic methodologies, such as vinylogous imide photochemistry and chemoenzymatic cascades, are being investigated to construct the 6-azabicyclo[3.2.1]octane core. researchgate.net These methods can offer unique reactivity and selectivity profiles.
A notable example of a modern synthetic approach is the Brønsted acid-catalyzed [5+2] cycloaddition reaction, which provides a regio- and stereocontrolled route to functionalized azabicyclo[3.2.1]octenes. nih.gov This method has shown excellent exo-selectivity and retention of enantiomeric purity when using chiral scaffolds. nih.gov
Advanced Computational Design and Prediction of 1-Azabicyclo[3.2.1]octan-6-amine Analogs
In silico methods are becoming indispensable tools in modern drug discovery. For this compound analogs, computational chemistry will play a pivotal role in:
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries to identify new potential hits. This approach has been successfully applied to the design of dopamine (B1211576) transporter (DAT) ligands based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. This information is invaluable for understanding the molecular basis of activity and for guiding the design of more potent and selective analogs.
Predictive ADMET Modeling: Computational models that can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds are crucial for prioritizing candidates for synthesis and experimental testing. This helps to reduce the attrition rate of drug candidates in later stages of development.
The use of computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), has already demonstrated its utility in designing and fine-tuning the properties of related heterocyclic systems for specific applications. researchgate.net
Expansion of Structure-Activity Relationship Studies to New Molecular Targets and Pathways
While derivatives of the azabicyclo[3.2.1]octane scaffold have shown promise against various targets, there is significant potential to explore their activity against a broader range of biological systems. Future structure-activity relationship (SAR) studies will be crucial for this expansion.
| Molecular Target/Pathway | Therapeutic Area | Key Findings |
| Monoamine Transporters (DAT, SERT, NET) | Neurological Disorders | 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives exhibit potent and selective affinity for the DAT. nih.govresearchgate.net |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Inflammation and Pain | Pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been identified as novel, non-covalent NAAA inhibitors. acs.orgnih.gov |
| Vasopressin Receptors (V1a, V2) | Cardiovascular Disorders | Biaryl amides containing an azabicyclooctane headpiece act as potent mixed vasopressin receptor antagonists. nih.gov |
| Opioid Receptors | Pain Management | 1-Phenyl-6-azabicyclo[3.2.1]octanes have been investigated as potential analgesics targeting opioid receptors. |
Interactive Data Table: Click on headers to sort.
Future SAR explorations will likely focus on:
Kinase Inhibitors: The rigid scaffold could serve as a template for designing selective kinase inhibitors for oncology and inflammatory diseases.
Ion Channel Modulators: The charged nitrogen atom and defined stereochemistry could be exploited to target specific ion channels involved in various physiological processes.
Protein-Protein Interaction (PPI) Modulators: The development of peptidomimetics based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold highlights the potential for these structures to disrupt PPIs, which are implicated in numerous diseases. mdpi.com
A key aspect of these studies will be to systematically modify the substituents at various positions of the bicyclic core and evaluate the impact on potency, selectivity, and pharmacokinetic properties. nih.gov
Exploration of this compound Derivatives in Interdisciplinary Chemical Research Fields
The unique properties of the 1-azabicyclo[3.2.1]octane framework extend its potential applications beyond medicinal chemistry into other interdisciplinary fields.
Chemical Biology: Fluorescently labeled or biotinylated derivatives of this compound could be synthesized as chemical probes to study the localization and function of their biological targets in living systems.
Materials Science: The rigid, three-dimensional structure of this scaffold could be incorporated into polymers or other materials to impart specific properties, such as chirality or catalytic activity.
Organocatalysis: Chiral derivatives of 2-azabicycloalkanes have already been successfully employed as organocatalysts in asymmetric reactions, such as the aldol (B89426) reaction. nih.gov This suggests that chiral this compound derivatives could also function as effective catalysts for a variety of chemical transformations.
The continued exploration of the 1-azabicyclo[3.2.1]octane scaffold and its derivatives holds great promise for the discovery of new therapeutic agents and the development of novel chemical tools and materials. The convergence of advanced synthetic methods, computational design, and interdisciplinary research will undoubtedly unlock the full potential of this remarkable molecular architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
